molecular formula C5H13ClN2O2 B13399833 methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

Cat. No.: B13399833
M. Wt: 168.62 g/mol
InChI Key: DTVBZYSSZUCODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry. This compound is known for its role in the synthesis of other chemical entities and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride involves several steps. One common method includes the reaction of a suitable amine with methyl chloroformate in the presence of a base to form the carbamate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of solvents such as dimethylformamide and reagents like sodium azide. The reaction is conducted at specific temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride
  • Methyl ®-(1-aminopropan-2-yl)carbamate hydrochloride

Uniqueness

Methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(3-6)7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBZYSSZUCODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.